Product packaging for 3-(4-Sulfamoylphenoxy)propanoic acid(Cat. No.:CAS No. 17071-01-1)

3-(4-Sulfamoylphenoxy)propanoic acid

Cat. No.: B3379683
CAS No.: 17071-01-1
M. Wt: 245.25 g/mol
InChI Key: BMEUCKRNWOLBAJ-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide-Based Chemical Entities

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, this functional group has been incorporated into a vast array of therapeutic agents. Sulfonamides are recognized for their ability to act as versatile pharmacophores, capable of engaging in key hydrogen bonding interactions with biological targets. Their applications span a wide range of diseases, including viral infections, cancer, inflammation, and glaucoma.

The primary sulfonamide present in 3-(4-Sulfamoylphenoxy)propanoic acid is a key structural feature that often confers the ability to inhibit metalloenzymes, most notably carbonic anhydrases. Carbonic anhydrase inhibitors are an established class of drugs used in the treatment of glaucoma, among other conditions. The sulfonamide group is crucial for coordinating to the zinc ion within the active site of these enzymes.

Overview of Historical Development and Evolution of Related Scaffolds

The history of the two core scaffolds of this compound reveals their independent and significant contributions to science and medicine.

Sulfonamides: The era of sulfonamide drugs began with Gerhard Domagk's work on Prontosil in the 1930s, which ushered in the age of antibacterial chemotherapy. This discovery led to the development of a multitude of sulfanilamide (B372717) derivatives for treating bacterial infections. Over the decades, the role of the sulfonamide scaffold has expanded dramatically beyond its antimicrobial origins, leading to diuretics, antidiabetic agents, and highly targeted anticancer and antiviral drugs.

Phenoxyalkanoic Acids: The phenoxyacetic acid scaffold, a close relative of phenoxypropanoic acid, was first synthesized in 1880. This class of compounds gained prominence in the 1940s with the discovery of their potent and selective herbicidal activity, leading to the development of agents like 2,4-Dichlorophenoxyacetic acid (2,4-D). sigmaaldrich.com In the realm of medicinal chemistry, derivatives of phenoxypropanoic and phenoxyacetic acids have been explored for various therapeutic purposes. For instance, certain 2-methyl-2-phenoxy-propionic acid derivatives were developed for the treatment of hypercholesterolemia and hyperlipemia. More recently, phenoxyacetic acid derivatives have been investigated for their potential as antimycobacterial agents.

The combination of these two historic scaffolds into a single molecule like this compound represents a rational drug design strategy, aiming to merge the biological activities or pharmacophoric features of both parent structures.

Significance in Modern Drug Discovery Paradigms and Chemical Biology Investigations

While direct and detailed research on the biological activity of this compound (CAS 17071-01-1) is not extensively documented in publicly available scientific literature, its significance can be inferred from the well-established roles of its structural components and closely related analogs.

The primary area of investigation for such a molecule would likely be as a carbonic anhydrase inhibitor . This is based on the activity of its close structural isomer, 3-(4-Sulfamoylphenyl)propanoic acid (CAS 90610-69-8), which has been studied for this purpose. navimro.com Carbonic anhydrase inhibitors are crucial for managing conditions characterized by elevated intraocular pressure, such as glaucoma. They function by reducing the secretion of aqueous humor in the eye.

The structure-activity relationship (SAR) of sulfonamide-based inhibitors is well-defined. The unsubstituted sulfonamide moiety is typically essential for potent inhibition. The aromatic ring and the acidic side chain (the propanoic acid group) play significant roles in determining binding affinity, selectivity for different carbonic anhydrase isozymes, and the physicochemical properties of the molecule, such as solubility.

In modern drug discovery, molecules like this compound serve as investigational tools or lead compounds. The propanoic acid tail can be modified to fine-tune pharmacokinetic properties or to introduce additional interactions with the target enzyme's active site. Chemical biology investigations could utilize this compound as a probe to study the function and localization of specific carbonic anhydrase isozymes.

Interactive Data Table: Properties of Related Scaffolds

This table summarizes the properties of the parent scaffolds related to the title compound.

Compound NameCAS NumberMolecular FormulaKey Application/Property
Phenoxyacetic acid122-59-8C₈H₈O₃Herbicide precursor, food additive
2-Phenoxypropionic acid940-31-8C₉H₁₀O₃Potential herbicide
Propionic acid79-09-4C₃H₆O₂Preservative, chemical intermediate
Sulfanilamide63-74-1C₆H₈N₂O₂SFoundational antibacterial sulfonamide
3-(4-Sulfamoylphenyl)propanoic acid90610-69-8C₉H₁₁NO₄SInvestigational carbonic anhydrase inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO5S B3379683 3-(4-Sulfamoylphenoxy)propanoic acid CAS No. 17071-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-sulfamoylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUCKRNWOLBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Derivatization Strategies

Established Synthetic Routes for the 3-(4-Sulfamoylphenoxy)propanoic Acid Core

The construction of the this compound molecule is typically achieved through multi-step synthetic sequences that assemble the key structural fragments: the 4-sulfamoylphenol unit, the ether linkage, and the propanoic acid side chain. A common and efficient approach is the Williamson ether synthesis.

The most direct synthesis involves the coupling of a phenolate (B1203915) with an alkyl halide. The key precursors for this route are 4-hydroxybenzenesulfonamide (B74421) (also known as 4-sulfamoylphenol) and an ester of 3-halopropanoic acid, such as ethyl 3-bromopropanoate.

The reaction proceeds by first deprotonating the phenolic hydroxyl group of 4-hydroxybenzenesulfonamide with a suitable base to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the propanoate ester in a classic SN2 reaction to form the ether bond. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.

Table 1: Key Precursors for Williamson Ether Synthesis Route This table is interactive. Hover over compound names for more details.

Precursor Name CAS Number Molecular Formula Role
4-Hydroxybenzenesulfonamide 6343-75-5 C₆H₇NO₃S Aromatic core and sulfamoyl source
Ethyl 3-bromopropanoate 539-74-2 C₅H₉BrO₂ Propanoic acid chain source
Potassium Carbonate 584-08-7 K₂CO₃ Base for phenoxide formation

Reaction Parameters:

Step 1: Ether Formation: The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophilic attack of the phenoxide. The use of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is common. The reaction mixture is heated, often to the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Step 2: Ester Hydrolysis: Following the formation of the ether-linked ester, the crude product is subjected to hydrolysis. This is usually achieved by heating the ester in an aqueous solution containing a strong base, like sodium hydroxide (B78521) (NaOH), or a strong acid. Basic hydrolysis is often preferred as it is less likely to cause cleavage of the ether bond. Subsequent acidification of the reaction mixture precipitates the final product, this compound.

Optimizing yield and purity is crucial for the efficient production of the target compound. Several refinements can be applied to the established synthetic route.

Phase-Transfer Catalysis: To improve the efficiency of the etherification step, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can be introduced. The PTC facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase containing the alkyl halide, accelerating the reaction and often allowing for milder conditions.

Solvent and Base Optimization: The choice of solvent and base is critical. While acetone and K₂CO₃ are standard, exploring other solvent systems like acetonitrile (B52724) or other bases such as cesium carbonate (Cs₂CO₃) can sometimes lead to higher yields and shorter reaction times.

Purification Techniques: The primary method for purifying the final product is recrystallization from a suitable solvent, often an alcohol-water mixture. This process effectively removes unreacted starting materials and by-products. For more challenging purifications, column chromatography can be employed. Processes for recovering and purifying similar propionic acid derivatives from reaction mixtures often involve extraction and distillation phases to isolate the acid before final purification. google.com The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and its structure confirmed by NMR spectroscopy and mass spectrometry.

Rational Design and Synthesis of Novel Analogues and Derivatives

The this compound scaffold offers three distinct regions for chemical modification: the sulfamoyl group, the phenoxy linker, and the propanoic acid chain. Rational design and late-stage diversification strategies enable the synthesis of a wide array of analogues to explore structure-activity relationships (SAR). nih.govnih.gov

The sulfamoyl group (-SO₂NH₂) is a key pharmacophore that can be readily modified to alter the compound's physicochemical properties. nih.gov

N-Alkylation/N-Arylation: The primary sulfonamide can be alkylated or arylated to produce secondary or tertiary sulfonamides. These modifications can increase lipophilicity and modulate hydrogen bonding capabilities.

N-Acylation: Reaction of the sulfonamide with acyl chlorides or anhydrides yields N-acylsulfonamides. This modification can significantly impact the electronic properties and biological interactions of the molecule. nih.gov The sulfo-click reaction between a sulfonyl azide (B81097) and a thioacid provides an efficient, catalyst-free alternative for generating N-acylsulfonamide derivatives under aqueous conditions. nih.gov

Bioisosteric Replacement: The sulfonamide group can be replaced with other acidic functional groups or bioisosteres. A notable example is the sulfoximine (B86345) group (-SO(NH)R), which introduces a chiral center at the sulfur atom and offers a different three-dimensional structure and hydrogen-bonding pattern compared to the parent sulfonamide. youtube.com

Ring Substitution: The phenyl ring can be substituted with various groups (e.g., halogens, alkyls, alkoxy groups) to tune electronic properties, steric bulk, and metabolic stability. For example, introducing electron-withdrawing groups can alter the pKa of the sulfamoyl moiety, while bulky groups can influence the molecule's binding orientation within a target protein.

Linker Replacement: The ether oxygen can be replaced with other linking atoms or groups. For instance, replacing the ether linkage (-O-) with a sulfonamide linkage (-SO₂-N-) creates a different class of compounds with distinct chemical properties and potential biological activities. nih.gov

The propanoic acid chain and its terminal carboxyl group are prime targets for modification to create prodrugs or modulate interactions. drugbank.com

Ester and Amide Formation: The carboxylic acid can be converted into a variety of esters or amides. Esterification can increase lipophilicity and cell permeability, while amide formation allows for the introduction of diverse substituents and new hydrogen bonding interactions.

Chain Homologation/Modification: The length of the propanoic acid chain can be extended or shortened. Additionally, substituents can be introduced along the alkyl chain, such as at the α- or β-position, to introduce chirality and explore new binding interactions. acs.org

Carboxylate Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups that can act as bioisosteres, such as tetrazoles or hydroxamic acids, to improve metabolic stability or alter binding modes.

Hydrazide and Hydrazone Formation: The carboxylic acid can be converted to a hydrazide, which can then be reacted with various aldehydes or ketones to form a diverse library of hydrazone derivatives. This strategy has been successfully used in creating derivatives of similar propanoic acid structures. nih.govresearchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-Hydroxybenzenesulfonamide
Ethyl 3-bromopropanoate
Potassium Carbonate
Sodium Hydroxide
Cesium Carbonate
3-(4-sulfamoylphenyl)propanoic acid
3-((4-hydroxyphenyl)amino)propanoic acid
3-(4-(phenoxymethyl)phenyl)propanoic acid

Incorporation of Diverse Aromatic and Heterocyclic Substituents

The introduction of a wide array of aromatic and heterocyclic moieties onto the this compound framework is a key strategy for modulating its physicochemical and biological properties. While direct derivatization of the parent compound is subject to the specific reaction conditions, analogous synthetic strategies from related compounds provide a roadmap for these transformations.

Research into compounds with similar backbones, such as 3-((4-hydroxyphenyl)amino)propanoic acid, has demonstrated the feasibility of incorporating diverse substituents. In one such study, a library of derivatives was synthesized by reacting the precursor with various aromatic and heterocyclic aldehydes. nih.govresearchgate.netmdpi.com This approach, if applied to an appropriate intermediate of this compound, could yield a range of novel analogues. For instance, condensation reactions with substituted benzaldehydes, pyridyl aldehydes, or other heterocyclic aldehydes could be employed to append these groups, likely via an amide or a related linkage, depending on the functional group being targeted on the core structure.

Another relevant methodology is the hydroarylation of propenoic acid derivatives. A study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives showcased the reaction of 3-(furan-2-yl)propenoic acids with various arenes in the presence of a Brønsted superacid, triflic acid (TfOH). mdpi.com This method effectively introduces an aryl group at the 3-position of the propanoic acid chain. Adapting this strategy to a suitable precursor of this compound could allow for the direct attachment of diverse aromatic and heterocyclic rings to the aliphatic chain, thereby expanding the chemical space around the core scaffold.

The following table summarizes potential aromatic and heterocyclic substituents that could be incorporated based on analogous synthetic approaches.

Substituent ClassSpecific ExamplesPotential Point of Attachment
AromaticPhenyl, Naphthyl, Substituted PhenylsPropanoic acid chain, Sulfonamide nitrogen
Heterocyclic (5-membered)Furyl, Thienyl, PyrrolylPropanoic acid chain, Sulfonamide nitrogen
Heterocyclic (6-membered)Pyridyl, Pyrimidinyl, PiperidinylPropanoic acid chain, Sulfonamide nitrogen

Enantioselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. While specific enantioselective methods for this exact compound are not widely documented, established protocols for related chiral propanoic acids offer valuable insights into potential synthetic routes.

One such approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (+)-3-amino-2-phenyl propanoic acid has been achieved through the aminomethylation of a chiral 3-(phenylacetyl)oxazolidinone. sci-hub.se This strategy could be adapted by employing a chiral auxiliary to guide the stereoselective construction of the propanoic acid backbone of the target molecule.

Another powerful technique is the asymmetric transformation of a racemic mixture. The resolution of racemic N-phthalyl 3-amino-2-phenyl propanoic acid has been accomplished via the formation of a prochiral ketene (B1206846) and its subsequent stereoselective addition to a chiral alcohol. sci-hub.se This method could potentially be applied to a racemic precursor of this compound to isolate the desired enantiomer.

Furthermore, research on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has highlighted the importance of the stereoconfiguration for biological activity. nih.gov The synthesis of these compounds often involves stereospecific reactions or the separation of enantiomers using chiral chromatography. These general approaches are applicable to the synthesis of enantiomerically pure analogues of this compound.

The table below outlines some of the potential enantioselective synthesis strategies.

Synthesis StrategyDescriptionKey Reagents/Techniques
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Evans auxiliaries, Chiral oxazolidinones
Asymmetric CatalysisA chiral catalyst is used to favor the formation of one enantiomer over the other.Chiral metal complexes, Organocatalysts
Enzymatic ResolutionAn enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.Lipases, Proteases
Chiral ChromatographyA chromatographic technique that uses a chiral stationary phase to separate enantiomers.Chiral HPLC columns

Application of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules is a growing priority in the chemical industry. For a compound like this compound, which contains a sulfonamide group, several green synthetic strategies can be envisioned.

One of the primary goals of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. Research has demonstrated the feasibility of synthesizing sulfonamides in aqueous media, often under mild conditions and with high yields. rsc.orgsci-hub.se A facile method for sulfonamide synthesis involves the reaction of amino compounds with arylsulfonyl chlorides in water with dynamic pH control, which avoids the use of organic bases and simplifies product isolation to a mere filtration step. rsc.org Such an approach could be highly valuable in the synthesis of the sulfamoyl moiety of the target compound.

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is another promising green technique. The sulfonation of aromatic compounds has been successfully achieved using high-speed ball milling. researchgate.net This solvent-free method could potentially be adapted for the synthesis of the sulfonated aromatic precursor to this compound.

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
Use of Safer SolventsPerforming reactions in water or other green solvents.Reduced environmental impact, improved safety.
Atom EconomyDesigning synthetic routes that maximize the incorporation of all materials used in the process into the final product.Reduced waste generation.
Design for Energy EfficiencyUtilizing methods like mechanochemistry or microwave-assisted synthesis.Reduced energy consumption, potentially faster reactions.
Use of CatalysisEmploying catalytic reagents instead of stoichiometric ones.Reduced waste, increased reaction efficiency.

Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Level

Investigations into Specific Enzyme Inhibition Mechanisms

The molecular structure of 3-(4-Sulfamoylphenoxy)propanoic acid, featuring a primary sulfonamide group, suggests it may act as an inhibitor of metalloenzymes, particularly those with a zinc ion in the active site. The propanoic acid tail could influence its selectivity and interactions with target enzymes.

Detailed Analysis of Carbonic Anhydrase (CA) Isoform Selectivity and Kinetics

While direct kinetic data for this compound is not prominently available, the benzenesulfonamide (B165840) scaffold is a classic zinc-binding group for carbonic anhydrase inhibitors (CAIs). researchgate.net CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes, including pH regulation and fluid secretion. nih.govnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. nih.govnih.gov

Research on related sulfonamides demonstrates a wide range of inhibitory potencies and selectivities against different human (h) CA isoforms. For instance, N-(p-sulfamoylphenyl)-alpha-D-glycopyranosylamines show strong inhibition against the cytosolic hCA II (Kᵢ values of 10-25 nM) and weaker inhibition against hCA I (Kᵢ values of 510-1200 nM). nih.gov The selectivity for tumor-associated isoforms, such as hCA IX and hCA XII, over the widespread cytosolic isoforms hCA I and II, is a key goal in the development of anticancer sulfonamides. researchgate.netnih.gov Compounds are often designed to exploit structural differences in the active site cavities of the various isoforms. nih.gov The propanoic acid tail of this compound would likely occupy a specific region of the enzyme's active site, influencing its binding affinity and isoform selectivity.

Interactive Table: Carbonic Anhydrase Inhibition by Related Sulfonamide Compounds Note: Data for the specific compound this compound are not available in the cited literature. This table presents data for other representative sulfonamide-based inhibitors.

Probing Cyclooxygenase (COX) Pathway Modulation, with Emphasis on COX-2 Selectivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. brieflands.comnih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation. nih.govresearchgate.net Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. brieflands.comnih.gov

While there is no specific data on the COX inhibitory activity of this compound, propanoic acid derivatives are a major class of NSAIDs (e.g., ibuprofen, naproxen). nih.govnih.gov Furthermore, many selective COX-2 inhibitors incorporate a sulfonamide or a related sulfonyl group, which can interact favorably within the larger active site of the COX-2 enzyme. brieflands.comnih.gov For example, celecoxib (B62257) and valdecoxib (B1682126) are sulfonamide-containing selective COX-2 inhibitors. brieflands.comresearchgate.net The combination of a propanoic acid structure with a p-sulfamoylphenoxy group suggests that the compound could potentially exhibit inhibitory activity against COX enzymes, with a possibility of selectivity for COX-2.

Interactive Table: COX Inhibition Data for Representative NSAIDs Note: Data for the specific compound this compound are not available in the cited literature. This table presents data for other NSAIDs.

Characterization of Interactions with Other Relevant Enzyme Targets (e.g., SIRT2, EGFR, PPARγ in cellular models)

The interaction of this compound with other enzyme targets has not been specifically documented. However, related structures have been investigated for such activities.

Sirtuin 2 (SIRT2): SIRT2 is a deacetylase involved in cell cycle regulation and metabolism, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases and cancer. nih.govmdpi.com Some N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides have been identified as SIRT2 inhibitors. nih.gov While structurally distinct, this highlights that phenolic acid derivatives can interact with sirtuins.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, can drive tumor proliferation. nih.govmdpi.com Certain 3-aminopropanoic acid derivatives have been explored as scaffolds for developing EGFR inhibitors, with some showing dual activity against SIRT2 and EGFR. mdpi.com

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARs are nuclear receptors that regulate lipid and glucose metabolism and inflammation. nih.govmdpi.com Chiral 2-phenoxy-3-phenyl-propanoic acid derivatives have been shown to act as potent PPARγ and PPARα agonists, indicating that the phenoxy propanoic acid scaffold can be recognized by these receptors. nih.gov

Cellular and Subcellular Pathway Perturbations

Examination of Compound Impact on Cell Viability and Proliferation in Research Models

Direct studies on the effect of this compound on cell viability are not available. However, research on propionic acid (PA) and its derivatives shows significant effects on cancer cell proliferation. PA has been shown to reduce the viability of cervical cancer cells (HeLa, CaSki, SiHa) in a dose-dependent manner. nih.gov For instance, in HeLa cells, viability was inhibited to 42.7% at a PA concentration of 12 mM. nih.gov This effect is often less pronounced in non-tumorigenic cell lines. nih.gov In lung cancer cell lines, sodium propionate (B1217596) has been observed to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov Similarly, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated anticancer activity against A549 non-small cell lung cancer cells, with some compounds showing selectivity for cancerous cells over non-transformed cells. nih.gov These effects are often mediated by the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Interactive Table: Effect of Propionic Acid on Cancer Cell Viability Note: This data pertains to Propionic Acid (PA), not this compound.

Analysis of Modulation in Inflammatory Signaling Cascades and Immunological Responses (e.g., cytokine production)

The potential for this compound to modulate inflammatory signaling is suggested by studies on related molecules. Propionic acid has been shown to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory parameters like TNF-α and macrophage markers. nih.gov In another model, 3-(4-hydroxyphenyl)propionic acid, a microbial metabolite, was found to suppress inflammation in macrophages by restricting oxidative stress and inflammation through nuclear factor kappa-B (NF-κB) pathways. rsc.org Studies on other propionic acid derivatives have also demonstrated a reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in response to inflammatory stimuli. researchgate.net This suggests that compounds with a propanoic acid moiety may possess anti-inflammatory properties by interfering with key signaling cascades and reducing the production of inflammatory mediators.

Characterization of Antimicrobial and Antifungal Action Mechanisms

The antimicrobial and antifungal properties of compounds structurally related to this compound suggest several potential mechanisms of action. The presence of the sulfamoyl group is significant, as this moiety is the cornerstone of sulfonamide antibacterial agents. The mechanism of sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in prokaryotic cells. mdpi.com By acting as a competitive inhibitor to the enzyme's natural substrate, para-aminobenzoic acid (p-aminobenzoic acid), these compounds disrupt the metabolic pathway for folate synthesis, which is essential for bacterial growth and replication. mdpi.com It is plausible that this compound shares this mechanism, where its sulfamoyl group allows it to mimic p-aminobenzoic acid and interfere with this vital microbial process. Some cyclic sulfonamides, like saccharin, are believed to be prodrugs that are metabolized into active, open-ring structures like o-sulphamoylbenzoic acid, which then exerts antibacterial effects. mdpi.com

The propanoic acid component of the molecule also points toward a distinct antifungal mechanism. Propionic acid and its derivatives are known to induce apoptotic cell death in fungi. researchgate.netnih.gov This process is often mediated by the mitochondria and involves several key events. nih.gov Research indicates that propionic acid can trigger the accumulation of reactive oxygen species (ROS) within the fungal cell, creating an oxidative stress environment. nih.gov This is followed by the activation of metacaspases, which are cysteine proteases involved in apoptosis signaling. nih.gov Further downstream effects include the externalization of phosphatidylserine (B164497) on the cell membrane, DNA and nuclear fragmentation, mitochondrial membrane depolarization, and the release of cytochrome c. researchgate.netnih.gov This cascade of events ultimately leads to programmed cell death of the fungus.

Studies on other synthetic propanoic acid derivatives have highlighted structure-dependent antimicrobial activity. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated broad-spectrum activity against multidrug-resistant bacteria and fungi, including Candida auris. nih.govnih.govresearchgate.net The specific nature of substituents on the core structure significantly influences the minimum inhibitory concentrations (MICs). nih.govnih.gov

Table 1: Antimicrobial and Antifungal Activity of Related Propanoic Acid Derivatives

Compound ClassTarget OrganismsObserved Activity / MechanismReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusGood antimicrobial activity against yeast-like fungi; also inhibits bacterial growth. mdpi.com
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesESKAPE bacteria, drug-resistant Candida species (including C. auris)Structure-dependent activity with MIC values ranging from 0.5 to 64 µg/mL. Hydrazone derivatives with heterocyclic substituents showed potent, broad-spectrum activity. nih.govnih.govresearchgate.net
Propionic Acid (PPA)FungiInduces mitochondria-mediated apoptosis via ROS accumulation, metacaspase activation, and mitochondrial dysfunction. researchgate.netnih.gov

Investigation of Molecular Mechanisms Underlying Antioxidant Properties

The antioxidant potential of this compound can be inferred from the established mechanisms of similar phenolic and propanoic acid compounds. The core mechanisms by which phenolic compounds exert their antioxidant effects are primarily Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). nih.govcapes.gov.br

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The phenoxy group in the target compound is a likely site for this activity.

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the antioxidant donating an electron to the radical, forming a radical cation, which then deprotonates to a more stable form.

Sequential Proton-Loss Electron Transfer (SPLET): Here, the antioxidant first loses a proton to become an anion, which then donates an electron to the free radical. This mechanism is often favored in aqueous solutions. nih.govcapes.gov.br

The specific structural features of this compound contribute to these mechanisms. The hydroxyl group of a phenolic structure is crucial as it can donate a hydrogen atom to scavenge reactive oxygen species (ROS). mdpi.com The presence of an adjacent amino group can further enhance this capacity by stabilizing the resulting phenoxyl radical. mdpi.com Furthermore, the propanoic acid side chain (-CH2COOH) has been shown to enhance the antioxidant activities of phenolic acids when compared to a simple carboxylic acid group (-COOH). nih.govcapes.gov.br This enhancement is related to a decrease in the O-H bond dissociation enthalpy of the phenolic hydroxyl group, making hydrogen donation more favorable. nih.gov

Beyond direct radical scavenging, related compounds have been shown to exert antioxidant effects by modulating cellular pathways. For example, certain derivatives can activate the Nrf2 protein, a key regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes. nih.gov The antioxidant activity of 3-(4-hydroxyphenyl)propionic acid, a metabolite of procyanidin (B600670) A2, has been linked to the suppression of cellular oxidative stress in macrophages. rsc.org

Table 2: Antioxidant Mechanisms and Influential Functional Groups in Phenolic Acids

MechanismDescriptionInfluential Functional GroupsReference
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom to a free radical.Phenolic Hydroxyl (-OH) nih.govcapes.gov.br
Single-Electron Transfer followed by Proton Transfer (SET-PT)An electron is transferred first, followed by a proton.Phenolic Hydroxyl (-OH) nih.govcapes.gov.br
Sequential Proton-Loss Electron Transfer (SPLET)A proton is lost first, followed by an electron transfer from the resulting anion.Phenolic Hydroxyl (-OH), Carboxylic Acid (-COOH) nih.govcapes.gov.br
Nrf2 Pathway ActivationUpregulation of endogenous antioxidant enzymes.Various, including sulfonate groups in some derivatives. nih.gov

Biophysical Characterization of Interactions with Biological Macromolecules

Understanding the interaction of a small molecule like this compound with biological macromolecules such as proteins and nucleic acids is fundamental to elucidating its mechanism of action. While specific biophysical data for this exact compound is not extensively available, a variety of established techniques can be employed to characterize these interactions. nih.govnih.gov These methods provide quantitative insights into binding affinity, stoichiometry, thermodynamics, and kinetics. nih.gov

A multi-method approach is often considered the most robust way to characterize protein-protein or protein-ligand interactions in solution, as it provides a more complete and reliable picture. nih.gov The PubChem database indicates that 3-(4-Sulfamoylphenyl)propanoic acid (a closely related isomer) is a ligand for at least two proteins, suggesting that such interactions are likely and worthy of detailed biophysical investigation. nih.gov

Key biophysical techniques applicable for studying these interactions include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). nih.gov

Analytical Ultracentrifugation (AUC): This technique monitors the sedimentation of macromolecules and their complexes in a centrifugal field. AUC can determine the stoichiometry of a complex, detect conformational changes upon binding, and measure binding affinity. nih.govnih.gov

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. It is a powerful method for quantifying binding affinity in solution with low sample consumption. nih.gov

Fluorescence Spectroscopy: This method can be used if the macromolecule or the small molecule has intrinsic fluorescence (or can be labeled). Changes in the fluorescence signal upon titration can be used to determine binding constants and probe conformational changes in the local environment of the fluorophore. nih.gov

These biophysical methods are crucial for understanding how this compound engages with its molecular targets, which is a critical step in rational drug design and mechanistic studies. The combination of hydrophobic and electrostatic interactions often governs the specific properties of solutions containing surfactants and macromolecules, and these techniques can help dissect those contributions. nih.gov

Table 3: Biophysical Methods for Characterizing Molecular Interactions

TechniquePrincipleKey Parameters MeasuredReference
Isothermal Titration Calorimetry (ITC)Measures heat changes upon binding.Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) nih.gov
Analytical Ultracentrifugation (AUC)Measures sedimentation behavior of molecules in a centrifugal field.Stoichiometry, Binding Affinity (Kd), Hydrodynamic Shape nih.govnih.gov
Microscale Thermophoresis (MST)Measures molecular motion in a temperature gradient, which is altered by binding.Binding Affinity (Kd) nih.gov
Fluorescence SpectroscopyMeasures changes in fluorescence properties upon binding.Binding Affinity (Kd), Conformational Changes nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Critical Pharmacophoric Elements for Biological Efficacy

A pharmacophore represents the essential spatial arrangement of features in a molecule that are necessary for it to interact with a specific biological target and elicit a response. For 3-(4-Sulfamoylphenoxy)propanoic acid, the critical pharmacophoric elements can be identified as the sulfonamide group, the propanoic acid moiety, the central phenyl ring, and the ether linkage.

The Carboxylic Acid Group: The propanoic acid tail provides a crucial carboxylic acid function. At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This negative charge allows it to form strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a receptor's binding pocket. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as a hydrogen bond donor. This feature is common in many drug scaffolds, including arylpropionic acid derivatives, where it is vital for anchoring the ligand to its target. orientjchem.org

The Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a versatile functional group in medicinal chemistry. ajchem-b.com It is a key feature in a wide range of drugs, from antibacterials to diuretics and anticancer agents. ajchem-b.comresearchgate.net Its primary role in a pharmacophore is as a potent hydrogen bond donor (via the -NH₂) and acceptor (via the sulfonyl oxygens). nih.gov This dual capability allows for strong and specific interactions with receptor sites. The tetrahedral geometry of the sulfur atom and the rigidity of the group can also help in orienting the molecule correctly within a binding site. openaccesspub.org

The Aromatic Phenyl Ring: The central phenyl ring serves as a rigid scaffold, correctly positioning the sulfonamide and propanoic acid groups in three-dimensional space. It can engage in hydrophobic interactions, such as π-π stacking or van der Waals forces, with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

The Ether Linkage: The ether oxygen (-O-) introduces a kink in the molecule's structure and acts as a hydrogen bond acceptor. Its presence provides conformational flexibility, allowing the propanoic acid side chain to adopt various orientations to fit optimally into a binding pocket. The diaryl ether motif is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds. nih.gov

A hypothetical pharmacophore model for this compound would thus include a hydrogen bond donor/acceptor (sulfonamide), a hydrogen bond acceptor (ether oxygen), a hydrophobic aromatic feature (phenyl ring), and a negatively charged/hydrogen bond donor/acceptor group (carboxylic acid).

Systematic Evaluation of Substituent Effects on Activity Profiles

The biological activity of this compound can be systematically modulated by introducing various substituents at different positions on the molecule. Structure-activity relationship (SAR) studies explore these modifications to enhance potency, selectivity, or pharmacokinetic properties.

Substitutions on the Phenyl Ring: Modifying the aromatic ring can significantly impact electronic and steric properties.

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., -Cl, -CF₃, -NO₂) can alter the pKa of the sulfonamide protons, potentially enhancing their hydrogen-bonding capability. Such groups can also influence the molecule's metabolic stability. For instance, in some sulfonamide series, adding an electron-withdrawing nitro group has been shown to increase antibacterial activity. ajchem-b.com

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -CH₃, -OCH₃) can impact the electron density of the aromatic ring, which may affect π-π stacking interactions.

Positional Isomerism: Moving the sulfamoyl or propanoic acid groups to the ortho or meta positions would drastically alter the spatial relationship between the key pharmacophoric elements, likely leading to a significant loss of activity if the para substitution pattern is optimal for target binding.

Modifications of the Propanoic Acid Chain:

Chain Length: Shortening or lengthening the alkyl chain from propanoic to acetic or butanoic acid would change the distance between the carboxylate and the phenyl ring, which can be critical for proper orientation in the binding site.

Alpha-Substitution: Introducing a substituent, such as a methyl group, at the alpha-position of the propanoic acid (creating a 2-methylpropanoic acid derivative) would introduce a chiral center. Often, one enantiomer shows significantly higher activity than the other, as seen in the case of many NSAIDs. orientjchem.org

Modifications of the Sulfonamide Group:

N-Alkylation/Arylation: Substituting one or both hydrogens of the -NH₂ group can affect its hydrogen-bonding capacity. A mono-substituted sulfonamide can still act as a hydrogen bond donor, whereas a di-substituted one cannot. This modification is often used to tune lipophilicity and cell permeability.

The following interactive table summarizes hypothetical SAR data for analogs of this compound, illustrating how substituent changes could influence biological activity.

Compound IDPhenyl Ring Substituent (Position)Chain ModificationSulfonamide ModificationRelative Activity (%)
Parent None None -SO₂NH₂ 100
Analog A2-ChloroNone-SO₂NH₂85
Analog B3-MethylNone-SO₂NH₂110
Analog CNoneAcetic Acid-SO₂NH₂30
Analog DNoneα-Methyl-SO₂NH₂150
Analog ENoneNone-SO₂NHCH₃60

Conformational Analysis and Delineation of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.org For a flexible molecule like this compound, understanding its preferred conformations is key to delineating the specific three-dimensional structure, or "bioactive conformation," that is responsible for its biological activity.

The main sources of conformational flexibility in this molecule are the rotatable bonds:

Aryl-Oxygen Bond (C-O): Rotation around this bond determines the orientation of the sulfamoylphenyl ring relative to the rest of the molecule.

Oxygen-Alkyl Bond (O-C): Rotation around the ether's second C-O bond further positions the propanoic acid side chain.

Alkyl Chain Bonds (C-C): Rotations within the propanoic acid chain allow it to adopt various folded or extended conformations.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent analogs.

For a series of compounds based on the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. tandfonline.combenthamdirect.comresearchgate.net

Methodology:

Dataset: A training set of molecules with known biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structures of all molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid surrounding the aligned structures.

Statistical Analysis: Partial least squares (PLS) regression is used to derive a mathematical equation linking the variations in the descriptor fields to the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation (leave-one-out), yielding a cross-validated correlation coefficient (q²). The model's ability to predict the activity of an external test set of compounds (not used in model generation) is also assessed (r²_pred). tandfonline.comresearchgate.net

The output of a CoMFA or CoMSIA analysis is often visualized as 3D contour maps. These maps highlight regions in space where certain properties are predicted to enhance or diminish activity. For example, a green contour might indicate where bulky groups increase activity, while a red contour might show where electronegative groups are favorable. These maps provide intuitive guidance for designing new molecules with improved potency.

The table below shows typical statistical parameters used to validate a hypothetical 3D-QSAR model.

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated correlation coefficient (internal predictivity)> 0.5
F-statistic Fischer's value (statistical significance of the model)High value
SEE Standard Error of EstimateLow value
r²_pred Predictive correlation coefficient for the external test set> 0.5

Assessment of Ligand Efficiency and Physicochemical Properties in the Context of Research Potency

Beyond raw potency (e.g., IC₅₀), modern drug discovery relies on multi-parameter metrics to assess the "quality" of a lead compound. These metrics help ensure that potency gains are not achieved at the expense of desirable drug-like properties such as good solubility, permeability, and low toxicity. Key physicochemical properties and efficiency indices are crucial for this assessment.

Physicochemical Properties: The properties of this compound, such as molecular weight (MW), lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

The following table presents calculated physicochemical properties for the parent compound.

PropertyValueSignificance in Drug Design
Molecular Weight (MW) 263.27 g/mol Influences diffusion and permeability; lower MW (<500) is often preferred.
logP (octanol/water) 1.5 - 2.0 (estimated)Measures lipophilicity; affects solubility, permeability, and metabolic clearance.
Topological Polar Surface Area (TPSA) 98.29 ŲPredicts cell permeability; TPSA < 140 Ų is often associated with good oral bioavailability.
Hydrogen Bond Donors 2 (from -NH₂ and -OH)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 5 (from -SO₂, -O-, =O, -OH)Influences solubility and receptor binding.
Rotatable Bonds 5A measure of molecular flexibility.

Ligand Efficiency Metrics: Ligand efficiency metrics normalize potency with respect to the size or lipophilicity of the molecule, providing a measure of binding efficiency.

Ligand Efficiency (LE): This metric relates binding affinity to the number of non-hydrogen atoms (heavy atom count, HAC). It assesses the average binding energy per atom.

Formula: LE = (1.4 * pIC₅₀) / HAC

A higher LE value (typically > 0.3) is desirable, indicating a more efficient binder. researchgate.net

Lipophilic Ligand Efficiency (LLE or LiPE): This metric balances potency against lipophilicity (logP). wikipedia.org It is particularly useful for avoiding "molecular obesity" and the negative consequences of high lipophilicity, such as poor solubility and increased toxicity. nih.gov

Formula: LLE = pIC₅₀ - logP

An LLE value between 5 and 7 is often considered optimal for drug candidates. nih.gov

For example, if an analog of this compound had a measured pIC₅₀ of 7.5, a logP of 2.0, and a heavy atom count of 18, its efficiency metrics would be:

LE = (1.4 * 7.5) / 18 = 0.58 (an excellent value)

LLE = 7.5 - 2.0 = 5.5 (an ideal value)

Computational Chemistry and in Silico Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method is crucial for understanding the binding mode and estimating the binding affinity of a compound. For 3-(4-Sulfamoylphenoxy)propanoic acid, docking simulations would be instrumental in identifying potential protein targets and elucidating the key interactions that stabilize the ligand-protein complex.

The sulfonamide group is a classic zinc-binding group, making enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) primary targets for docking studies. In a typical docking protocol, the sulfonamide moiety would be predicted to coordinate with the catalytic zinc ion in the active site of these enzymes. The propanoic acid tail could form hydrogen bonds or electrostatic interactions with charged or polar residues (e.g., Lysine, Arginine, Threonine), while the phenyl ring could engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Studies on derivatives of 2-(3-benzoylphenyl)propanoic acid have successfully used flexible ligand docking to understand structural preferences for inhibiting cyclooxygenase (COX) enzymes, demonstrating how the carboxylic acid and aromatic portions of a molecule contribute to binding. Similarly, docking analyses of N-phenylbenzenesulfonamide derivatives have provided insights into their binding with targets like the Free Fatty Acid Receptor 4 (FFA4). These examples underscore how molecular docking could be applied to this compound to predict its interactions and guide the design of more potent analogs.

Software/ToolTarget Protein ClassKey Interactions PredictedReference
AutoDockCarbonic Anhydrases (CAs)Sulfonamide group with catalytic Zn2+; Hydrogen bonds with active site residues (e.g., Thr199, Gln92).
Schrödinger GLIDECarbonic Anhydrases (CAs)Interactions with key amino acid residues like Pro201 and Thr199.
AutoDock VinaCyclooxygenases (COXs)Hydrophilic and hydrophobic interactions within the enzyme's active site.
MOE (Molecular Operating Environment)5-HT7 ReceptorHydrogen bonding, hydrophobic and aromatic interactions.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking, analyze conformational changes, and calculate binding free energies.

For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe the behavior of the ligand in the binding pocket. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's pose over the simulation time. A stable RMSD suggests a robust binding mode.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking, confirming their importance for binding affinity.

Solvent Accessible Surface Area (SASA): To understand how solvent exposure changes upon binding.

In a study on hydrophilic sulfonamide inhibitors of carbonic anhydrase II, MD simulations lasting 120 ns were used to confirm the robustness of the docking poses and the stability of the ligand in the active site. Such simulations are crucial for validating initial docking results and providing a more accurate picture of the binding event at an atomic level.

De Novo Design Approaches for Novel Chemotypes

De novo design involves the computational creation of novel molecules with desired properties, often tailored to fit a specific protein's binding site. The structure of this compound can serve as a scaffold or starting point for these approaches. Computational methods can either "grow" a molecule atom-by-atom within the active site or link molecular fragments together to generate new chemical entities.

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has been identified as a promising starting point for developing new anticancer and antimicrobial agents, highlighting the utility of the propanoic acid structure in generating novel derivatives. Using this approach, the core of this compound could be retained while computational algorithms suggest modifications to the phenyl ring, linker, or acid chain to optimize interactions with a target. This can lead to the discovery of entirely new chemotypes with improved potency and selectivity.

Virtual Screening Methodologies for Hit Identification and Lead Generation

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Given the presence of the sulfonamide group, a virtual screening campaign involving this compound or similar structures would likely focus on targets like carbonic anhydrases.

The process typically involves:

Library Preparation: A large database of compounds (e.g., ZINC, ChEMBL) is prepared for screening.

Structure-Based Screening: If the 3D structure of the target is known, molecular docking is used to "dock" each compound in the library into the active site and score its potential binding affinity.

Ligand-Based Screening: If the target structure is unknown, methods like pharmacophore modeling or 2D/3D similarity searching are used to find molecules that share key features with known active compounds.

Hit Selection: Compounds with the best scores are selected for experimental testing.

Structure-based virtual screening has been successfully used to identify novel carbonic anhydrase VII inhibitors from the ZINC15 database, leading to the discovery of hits with low nanomolar activity. Similar strategies have been employed to screen for inhibitors of carbonic anhydrase II, demonstrating the power of this approach to identify promising leads from vast chemical libraries.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen compound databases for molecules containing the same features in the correct spatial orientation.

For this compound, a pharmacophore model could be constructed based on its key features:

An aromatic ring (the phenyl group).

A hydrogen bond acceptor and donor group (the sulfonamide).

A hydrogen bond donor/acceptor or negative ionizable group (the carboxylic acid).

Studies on sulfonamide-containing compounds have successfully developed pharmacophore models to identify selective ligands for targets such as the 5-HT7 receptor. These models often highlight the necessity of a sulfonamide group for hydrogen bonding, combined with hydrophobic or aromatic regions. Such a model derived from or including the features of this compound could be a powerful tool in ligand-based design to discover structurally diverse compounds with similar biological activity.

Pharmacophore FeatureCorresponding Moiety in this compound
Aromatic RingPhenyl group
Hydrogen Bond AcceptorSulfonyl oxygens, Carbonyl oxygen, Ether oxygen
Hydrogen Bond DonorSulfonamide NH2, Carboxylic acid OH
Hydrophobic CenterPhenyl ring, Alkyl chain
Negative IonizableCarboxylic acid

Integration of Machine Learning and Artificial Intelligence for Compound Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into the drug discovery pipeline to build predictive models for compound activity, properties, and optimization. These models are trained on large datasets of chemical structures and their associated biological or physicochemical data.

In the context of this compound, ML models could be employed for several purposes:

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of sulfonamide derivatives with their biological activity, helping to predict the potency of newly designed analogs.

ADMET Prediction: To predict absorption, distribution, metabolism, excretion, and toxicity properties, allowing for the early deselection of compounds with unfavorable profiles.

Generative Models: AI-driven generative models, sometimes coupled with reinforcement learning, can design novel molecules from scratch that are optimized for multiple properties simultaneously, such as high potency and good synthetic accessibility.

A recent study successfully used machine learning techniques to discover N-phenylbenzenesulfonamides as a novel class of lactate dehydrogenase A (LDHA) inhibitors, demonstrating the power of AI to identify new chemotypes and guide their optimization for treating diseases like pancreatic cancer.

Advanced Analytical and Characterization Methodologies in Research Settings

Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques that provide detailed information about the atomic arrangement and mass of 3-(4-Sulfamoylphenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary experiments conducted.

¹H NMR: This technique identifies the chemical environment of each hydrogen atom. The spectrum for this compound is expected to show distinct signals for the aromatic protons on the phenoxy ring, the two methylene (-CH₂-) groups of the propanoic acid chain, and the protons of the sulfamoyl (-SO₂NH₂) group. The splitting patterns (e.g., triplets for the adjacent methylene groups) and integration values (the area under each signal) confirm the connectivity of the propanoic acid side chain.

¹³C NMR: This experiment detects the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. The spectrum would show characteristic peaks for the carboxyl carbon, the carbons of the propanoic chain, and the distinct carbons of the sulfamoyl-substituted aromatic ring.

The expected NMR data provides a definitive fingerprint for the molecule's structure.

Hypothetical ¹H and ¹³C NMR Data for this compound

Technique Assignment Expected Chemical Shift (ppm) Expected Multiplicity
¹H NMR -CH₂-COOH ~2.8 Triplet (t)
¹H NMR -O-CH₂- ~4.2 Triplet (t)
¹H NMR Aromatic H (ortho to -O) ~7.0 Doublet (d)
¹H NMR Aromatic H (ortho to -SO₂NH₂) ~7.8 Doublet (d)
¹H NMR -SO₂NH₂ ~7.3 Singlet (s, broad)
¹³C NMR -COOH ~173 Singlet
¹³C NMR -CH₂-COOH ~34 Singlet
¹³C NMR -O-CH₂- ~66 Singlet
¹³C NMR Aromatic C (quaternary) ~120-160 Multiple Singlets

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation to observe the molecular ion peak. For this compound (C₉H₁₁NO₅S), the expected exact mass can be calculated and compared with the experimental value for high-confidence identification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₁NO₅S
Calculated Monoisotopic Mass 245.0358 Da
Expected Ion (ESI Negative Mode) [M-H]⁻
Expected m/z (ESI Negative Mode) 244.0285

Chromatographic Methods for Purity Assessment, Quantification, and Impurity Profiling (e.g., HPLC, GC)

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is often used to ensure the separation of compounds with a wide range of polarities. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the aromatic ring of the compound absorbs strongly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Purity Data

Peak No. Retention Time (min) Peak Area Area % Identity
1 2.1 15,230 0.3 Impurity A
2 4.5 4,985,100 99.5 This compound

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and potential for thermal degradation at the high temperatures required for GC analysis. The presence of the polar carboxylic acid and sulfonamide groups necessitates a derivatization step to convert them into more volatile, less polar esters and amides before GC analysis could be feasible, a process which adds complexity and potential for analytical error.

**6.3. X-ray Crystallography for High-Resolution Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional model of how a ligand binds to its protein target. This information is critical for structure-based drug design, allowing researchers to visualize the specific molecular interactions that drive binding affinity and selectivity.

For a compound like this compound, which contains a sulfonamide group—a known zinc-binding pharmacophore in enzymes like carbonic anhydrases—obtaining a co-crystal structure is a key research goal. The process involves:

Crystallization: Growing high-quality crystals of the target protein in the presence of the ligand.

Data Collection: Exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to calculate an electron density map and build an atomic model of the protein-ligand complex.

While a structure for this compound itself may not be publicly available, the Protein Data Bank (PDB) contains structures of highly analogous ligands bound to their targets. For instance, the structure of human carbonic anhydrase II in complex with a ligand containing the same 4-sulfamoylphenoxy moiety (PDB ID: 4RFC) reveals key binding interactions. rcsb.org In such a structure, the sulfonamide group coordinates directly with the catalytic zinc ion in the active site. The phenoxy ring and its substituents then extend into specific pockets of the active site, forming hydrogen bonds and van der Waals contacts with amino acid residues. rcsb.org This provides a precise map of the binding mode, guiding the design of new analogues with improved potency or selectivity.

Representative X-ray Crystallography Data Parameters (from PDB: 4RFC)

Parameter Value
PDB ID 4RFC
Resolution 1.60 Å
Space Group P 2₁ 2₁ 2₁
R-value Free 0.203
R-value Work 0.170

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis) for Compound Stability in Research Applications

Thermal analysis techniques are used to characterize the physical and chemical properties of a compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, TGA is used to determine its thermal stability and decomposition temperature. A sample is heated in a controlled atmosphere (e.g., nitrogen), and its mass is continuously monitored. A stable compound will show a flat TGA curve with no mass loss until the onset of decomposition. The temperature at which significant mass loss begins is a critical indicator of the compound's thermal stability, which is important information for handling, storage, and formulation considerations in a research context.

Representative TGA Data for a Research Compound

Parameter Description Typical Value
Onset of Decomposition (Tₒ) The temperature at which significant mass loss begins. > 200 °C
Mass Loss at T > Tₒ The percentage of mass lost during decomposition. Corresponds to fragmentation of the molecule

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets and Disease Indications in Basic Research

The primary known biological target of compounds structurally related to 3-(4-Sulfamoylphenoxy)propanoic acid is carbonic anhydrase, leading to its investigation in the context of diseases like glaucoma. However, the vast landscape of cellular proteins and pathways leaves significant room for the discovery of novel biological targets. Future basic research should prioritize the screening of this compound against a wide array of enzymes, receptors, and ion channels.

Detailed research findings in related propanoic acid derivatives have revealed a broader therapeutic potential. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. nih.govresearchgate.net Furthermore, certain derivatives have been identified as having anticancer properties, showing efficacy against non-small cell lung cancer cells. nih.gov These findings suggest that this compound itself may possess a wider range of biological activities than currently appreciated.

Future research could employ high-throughput screening campaigns to test the compound against diverse target classes. Identifying new binding partners would open up entirely new avenues for therapeutic applications, potentially in areas of unmet medical need.

Development of Advanced In Vitro and Ex Vivo Research Models

To gain a more physiologically relevant understanding of the effects of this compound, research must move beyond simple cell-line models. The development and utilization of advanced in vitro and ex vivo models are critical next steps.

For example, three-dimensional (3D) organoid and spheroid cultures of relevant tissues, such as the ciliary body for glaucoma research or tumor spheroids for oncology studies, can provide a more accurate representation of the in vivo environment. These models better recapitulate cell-cell interactions, tissue architecture, and physiological gradients, offering a more reliable platform to study the compound's efficacy and mechanism of action.

Ex vivo models, such as perfused organ systems, could also be invaluable. For instance, a perfused eye model could allow for detailed investigation into the pharmacokinetics and pharmacodynamics of this compound in a more intact and complex biological system than traditional in vitro assays.

Integration of Multi-Omics Approaches for Holistic Mechanistic Understanding

To achieve a comprehensive and unbiased understanding of the cellular response to this compound, the integration of multi-omics approaches is essential. This involves the simultaneous analysis of different layers of biological information, such as the genome, transcriptome, proteome, and metabolome.

A multi-omics strategy can reveal the global impact of the compound on cellular pathways and networks. nih.gov For example, transcriptomic analysis (e.g., RNA-sequencing) can identify genes whose expression is altered by the compound, while proteomics can reveal changes in protein abundance and post-translational modifications. Metabolomics can provide a snapshot of the metabolic perturbations induced by the compound.

By integrating these datasets, researchers can construct a more complete picture of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of response. Such a holistic approach is crucial for a deeper mechanistic understanding that can guide further drug development efforts.

Translational Potential in Preclinical Research Model Development and Refinement

The ultimate goal of basic and preclinical research is to translate promising findings into clinical applications. For this compound, this necessitates a clear strategy for preclinical development and the refinement of animal models.

Based on the exploration of novel biological targets, appropriate preclinical models of disease need to be selected or developed. For example, if novel anti-inflammatory properties are discovered, the compound would need to be tested in relevant animal models of inflammatory diseases.

A key aspect of translational research will be to establish a clear link between the compound's activity in these models and its potential therapeutic effect in humans. This includes defining pharmacokinetic and pharmacodynamic relationships and identifying a potential therapeutic window. The development of more predictive preclinical models, potentially including genetically engineered models or patient-derived xenografts, will be instrumental in increasing the success rate of translation to the clinic.

The following table summarizes the potential research avenues and the models/approaches that could be employed:

Research AreaPotential Models and ApproachesKey Objectives
Novel Biological Targets High-throughput screening, affinity chromatography-mass spectrometry, computational docking studies.Identify new enzymes, receptors, or ion channels that interact with the compound.
Advanced In Vitro/Ex Vivo Models 3D organoids (e.g., retinal, tumor), perfused organ systems (e.g., eye), co-culture systems.Better mimic physiological conditions and predict in vivo responses.
Multi-Omics Integration Transcriptomics (RNA-seq), proteomics, metabolomics, integrated bioinformatics analysis.Gain a holistic understanding of the compound's mechanism of action and cellular impact.
Translational Preclinical Models Genetically engineered mouse models, patient-derived xenografts, disease-specific animal models.Evaluate efficacy and safety in a context that is more predictive of human disease.

By systematically pursuing these future perspectives, the scientific community can build upon the current knowledge of this compound and potentially unlock its full therapeutic utility for a range of diseases.

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3-(4-Sulfamoylphenoxy)propanoic acid
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3-(4-Sulfamoylphenoxy)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.